molecular formula C6H3BrN4 B1530147 2-Bromopyrazino[2,3-b]pyrazine CAS No. 882856-62-4

2-Bromopyrazino[2,3-b]pyrazine

Cat. No.: B1530147
CAS No.: 882856-62-4
M. Wt: 211.02 g/mol
InChI Key: MMWCCMIZTSDIKQ-UHFFFAOYSA-N
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Description

2-Bromopyrazino[2,3-b]pyrazine is a chemical compound with the CAS number 882856-62-4 . It has a molecular weight of 211.02 and a linear formula of C6 H3 Br N4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6 H3 Br N4 . This indicates that the compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 211.02 . The storage temperature is room temperature .

Scientific Research Applications

Corrosion Inhibition

2-Bromopyrazino[2,3-b]pyrazine and its derivatives have been extensively studied for their potential applications in corrosion inhibition. Research shows that these compounds can act as effective corrosion inhibitors for steel surfaces. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to investigate the corrosion inhibitory action of these compounds. The studies indicate that the introduction of bromine and amino groups into the pyrazine ring enhances the corrosion inhibition efficiency through increased adsorption onto metal surfaces. These findings suggest that this compound derivatives could serve as promising candidates for corrosion resistant applications in various industrial sectors (S. Saha et al., 2016; I. Obot & Z. Gasem, 2014).

DNA Binding and Antimicrobial Properties

Further research into pyrazine derivatives, including those related to this compound, has revealed their potential in binding with DNA and exhibiting antimicrobial properties. Studies combining theoretical DFT approaches with experimental analyses have demonstrated that certain pyrazine derivatives show high affinity to DNA, which could be leveraged in developing novel therapeutic agents. Additionally, some of these compounds have displayed antimicrobial activities, suggesting their utility in addressing microbial infections without exhibiting toxicity toward human cells (Paulina Mech-Warda et al., 2022).

Anti-Inflammatory and Tuberculostatic Activities

The structural modification of pyrazine derivatives has also been explored for their anti-inflammatory and tuberculostatic activities. Synthesis of specific pyrazine derivatives has led to compounds that show moderate in vitro anti-inflammatory effects. This suggests their potential application as anti-inflammatory agents. Additionally, certain pyrazine derivatives have been synthesized for potential tuberculostatic applications, showing promising activity against Mycobacterium tuberculosis. These activities highlight the versatile therapeutic potential of pyrazine derivatives, including those related to this compound (Y. Zhou et al., 2013; H. Foks et al., 2005).

Optoelectronic Materials Development

Research into the synthesis and functionalization of pyrazine derivatives has indicated their potential use in the development of optoelectronic materials. Techniques for the regio-selective synthesis of dipyrrolopyrazine derivatives have been established, showcasing the utility of pyrazine scaffolds in creating materials for optoelectronic applications. These findings suggest the role of pyrazine derivatives in advancing technologies related to light-emitting devices and solar cells (Puttavva Meti et al., 2017).

Future Directions

Pyrrolopyrazine derivatives, including 2-Bromopyrazino[2,3-b]pyrazine, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these compounds can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

3-bromopyrazino[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c7-4-3-10-5-6(11-4)9-2-1-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCCMIZTSDIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 50 mg (0.27 mmol) of 5-bromopyrazine-2,3-diamine in 2 mL of a 10:1 solution of methanol/acetic acid was added 0.046 mL (0.40 mmol) of glyoxal solution (40 wt. % in water) and the resulting solution was stirred at 50° C. for 4 h. The reaction mixture was cooled to ambient temperature, diluted with 10 mL of ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, and saturated aqueous brine (5 mL each). The organic phase was then dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to yield the title compound as a tan crystalline solid which was used without further purification. LC/MS 211.1, 213.1 (M+1, M+3).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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